Ácido (2R)-2-(4-metilfenil)propanoico

Descripción general

Descripción

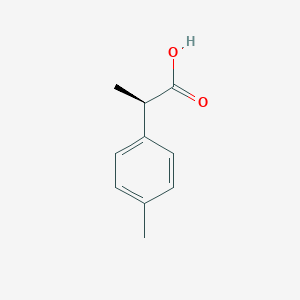

(2R)-2-(4-methylphenyl)propanoic acid is a chiral compound with significant importance in various scientific fields. It is an organic compound that belongs to the class of aromatic carboxylic acids. The compound is characterized by the presence of a 4-methylphenyl group attached to the second carbon of a propanoic acid moiety. This specific stereochemistry (2R) indicates the spatial arrangement of the atoms around the chiral center, which can influence the compound’s reactivity and interactions.

Aplicaciones Científicas De Investigación

(2R)-2-(4-methylphenyl)propanoic acid exhibits significant biological activity, particularly as an inhibitor of cyclooxygenase (COX) enzymes . This inhibition reduces the production of pro-inflammatory mediators, making it relevant for therapeutic applications in pain relief and inflammation management. Its structural similarity to ibuprofen suggests potential uses in treating conditions that involve inflammation and pain.

Applications in Research and Industry

-

Pharmaceutical Development

- Chiral Building Block : The compound serves as a chiral building block in organic synthesis, allowing researchers to control the stereochemistry of newly synthesized molecules. This is crucial for developing pharmaceuticals with specific desired properties.

- Impurity Studies : It is recognized as an impurity in ibuprofen production, leading to research on its effects and interactions within pharmaceutical formulations .

-

Enzyme Inhibition Studies

- Research into its interactions with COX enzymes can provide insights into drug mechanisms and lead to the discovery of new anti-inflammatory agents. Understanding these interactions is vital for optimizing drug efficacy and safety.

-

Chiral Recognition Techniques

- The compound's chirality allows for studies on chiral recognition and separation techniques, which are essential in various fields, including drug development and material science.

Case Studies

- Cyclooxygenase Inhibition : A study demonstrated that (2R)-2-(4-methylphenyl)propanoic acid effectively inhibits COX-1 and COX-2 enzymes, leading to reduced inflammation in animal models. This positions it as a candidate for further development as an NSAID alternative.

- Stereoselective Synthesis : Researchers have utilized (R)-profen in synthesizing other chiral compounds through stereoselective processes, showcasing its utility as a versatile building block in organic chemistry.

- Impurity Characterization : Investigations into the impurities associated with ibuprofen have highlighted the significance of (2R)-2-(4-methylphenyl)propanoic acid, leading to improved purification methods for pharmaceutical products .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(4-methylphenyl)propanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis starting from commercially available precursors. For instance, the compound can be synthesized via the enantioselective hydrogenation of 4-methylcinnamic acid using a chiral catalyst. The reaction conditions typically involve the use of a hydrogen source, such as hydrogen gas, and a chiral catalyst, such as a rhodium complex, under controlled temperature and pressure.

Industrial Production Methods

In industrial settings, the production of (2R)-2-(4-methylphenyl)propanoic acid may involve large-scale asymmetric synthesis processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors. The choice of catalysts, solvents, and reaction conditions is crucial to ensure the efficient and cost-effective production of the compound.

Análisis De Reacciones Químicas

Types of Reactions

(2R)-2-(4-methylphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, using reagents like nitric acid, halogens, and sulfuric acid, respectively.

Common Reagents and Conditions

The reactions of (2R)-2-(4-methylphenyl)propanoic acid typically require specific reagents and conditions:

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Concentrated sulfuric acid for sulfonation at elevated temperatures.

Major Products Formed

The major products formed from these reactions include:

Oxidation: 4-methylbenzaldehyde or 4-methylacetophenone.

Reduction: 2-(4-methylphenyl)propanol or 2-(4-methylphenyl)propane.

Substitution: 4-methylphenyl derivatives with nitro, halogen, or sulfonic acid groups.

Mecanismo De Acción

The mechanism of action of (2R)-2-(4-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing biochemical processes. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

(2S)-2-(4-methylphenyl)propanoic acid: The enantiomer of (2R)-2-(4-methylphenyl)propanoic acid with different stereochemistry.

2-(4-methylphenyl)propanoic acid: A racemic mixture containing both (2R) and (2S) enantiomers.

4-methylcinnamic acid: A precursor used in the synthesis of (2R)-2-(4-methylphenyl)propanoic acid.

Uniqueness

(2R)-2-(4-methylphenyl)propanoic acid is unique due to its specific stereochemistry, which can result in distinct biological and chemical properties compared to its enantiomer and racemic mixture. The (2R) configuration may exhibit higher selectivity and potency in certain applications, making it a valuable compound in research and industry.

Actividad Biológica

(2R)-2-(4-methylphenyl)propanoic acid, also known as 4-methylphenylalanine, is a chiral amino acid derivative that has garnered attention for its biological activity. This compound's structure closely resembles that of phenylalanine, an essential amino acid, which underpins its significant implications in biochemical processes and pharmaceutical applications.

- Molecular Formula : C10H13NO2

- Molar Mass : Approximately 179.22 g/mol

- Structure : The compound features a carboxylic acid group and an amino group, contributing to its chiral nature.

Mechanisms of Biological Activity

The biological activity of (2R)-2-(4-methylphenyl)propanoic acid is primarily attributed to its ability to influence protein synthesis and interaction with various biological receptors. Its structural similarity to phenylalanine allows it to participate in cellular processes such as:

- Protein Synthesis : It can be incorporated into proteins in place of phenylalanine, potentially affecting protein folding and function.

- Receptor Binding : Studies have shown that this compound can interact with specific receptors and enzymes, influencing various metabolic pathways.

Research Findings

Recent studies have highlighted the compound's immunomodulatory effects, particularly in human peripheral blood mononuclear cells (PBMCs). For instance, research indicated that derivatives of related compounds exhibited low toxicity while significantly altering cytokine release profiles. The following table summarizes key findings regarding the effects of (2R)-2-(4-methylphenyl)propanoic acid on cytokine production:

| Compound | Cytokine | Effect on Release (%) | Concentration (µg/mL) |

|---|---|---|---|

| (2R)-2-(4-methylphenyl)propanoic acid | IFN-γ | Decrease by 44-79% | 100 |

| Derivative 3e | IL-10 | Increase at low dose | 10 |

| Derivative 3g | TNF-α | Inhibition by 25% | 100 |

These findings suggest that (2R)-2-(4-methylphenyl)propanoic acid may play a role in modulating immune responses, potentially beneficial in conditions characterized by chronic inflammation.

Case Studies

- Immunomodulation : In a controlled study involving PBMCs stimulated with lipopolysaccharides (LPS), it was observed that the presence of (2R)-2-(4-methylphenyl)propanoic acid significantly inhibited the release of pro-inflammatory cytokines like IFN-γ while promoting the release of anti-inflammatory cytokines such as IL-10. This dual action indicates potential therapeutic applications in inflammatory diseases.

- Antimicrobial Activity : A comparative analysis with other derivatives revealed that at a concentration of 64 µg/mL, (2R)-2-(4-methylphenyl)propanoic acid demonstrated antimicrobial properties against yeast-like fungi such as Candida albicans. The minimum inhibitory concentration (MIC) for other tested strains ranged from 64 to 128 µg/mL, indicating moderate antibacterial efficacy.

Propiedades

IUPAC Name |

(2R)-2-(4-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-3-5-9(6-4-7)8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYOFXPLHVSIHS-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124709-71-3 | |

| Record name | 2-(4-Methylphenyl)propionic acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124709713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-METHYLPHENYL)PROPIONIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OMA94K4690 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.